Cas no 518057-73-3 (5-Amino-2-fluorobenzyl bromide)

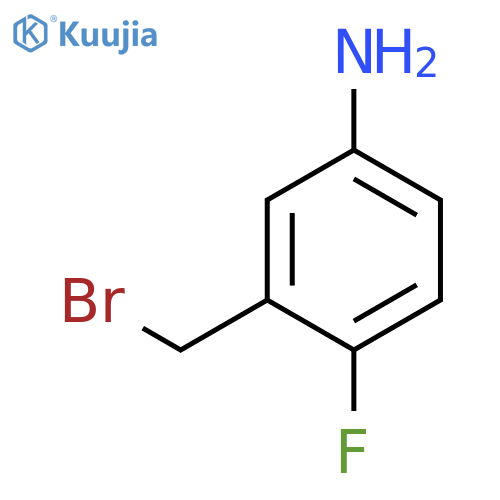

518057-73-3 structure

商品名:5-Amino-2-fluorobenzyl bromide

CAS番号:518057-73-3

MF:C7H7BrFN

メガワット:204.03958439827

CID:4778869

5-Amino-2-fluorobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2-fluorobenzyl bromide

- 3-(bromomethyl)-4-fluoroaniline

- 3-(bromomethyl)-4-fluorophenylamine

- SBB093220

-

- インチ: 1S/C7H7BrFN/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2

- InChIKey: QXHIYBUKUIBLAA-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CC=C(C=1)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 1.9

5-Amino-2-fluorobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A898893-100mg |

5-Amino-2-fluorobenzyl bromide |

518057-73-3 | 100mg |

$ 275.00 | 2022-06-07 | ||

| TRC | A898893-50mg |

5-Amino-2-fluorobenzyl bromide |

518057-73-3 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-7094769-0.5g |

3-(bromomethyl)-4-fluoroaniline |

518057-73-3 | 0.5g |

$1357.0 | 2023-07-07 | ||

| Enamine | EN300-7094769-1.0g |

3-(bromomethyl)-4-fluoroaniline |

518057-73-3 | 1.0g |

$1414.0 | 2023-07-07 | ||

| Enamine | EN300-7094769-2.5g |

3-(bromomethyl)-4-fluoroaniline |

518057-73-3 | 2.5g |

$2771.0 | 2023-07-07 | ||

| Enamine | EN300-7094769-10.0g |

3-(bromomethyl)-4-fluoroaniline |

518057-73-3 | 10.0g |

$6082.0 | 2023-07-07 | ||

| TRC | A898893-10mg |

5-Amino-2-fluorobenzyl bromide |

518057-73-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-7094769-0.1g |

3-(bromomethyl)-4-fluoroaniline |

518057-73-3 | 0.1g |

$1244.0 | 2023-07-07 | ||

| Enamine | EN300-7094769-0.05g |

3-(bromomethyl)-4-fluoroaniline |

518057-73-3 | 0.05g |

$1188.0 | 2023-07-07 | ||

| Enamine | EN300-7094769-0.25g |

3-(bromomethyl)-4-fluoroaniline |

518057-73-3 | 0.25g |

$1300.0 | 2023-07-07 |

5-Amino-2-fluorobenzyl bromide 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

518057-73-3 (5-Amino-2-fluorobenzyl bromide) 関連製品

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量